molecular formula C17H21N3S B4138208 1-pentyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine

1-pentyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine

Cat. No. B4138208
M. Wt: 299.4 g/mol
InChI Key: WHNUIJKIUKRIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-pentyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine, also known as THJ-2201, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2011 and has gained popularity as a research chemical due to its potent psychoactive effects.

Mechanism of Action

1-pentyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine works by binding to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabis. This leads to the activation of the endocannabinoid system, which plays a key role in regulating mood, appetite, and pain sensation.
Biochemical and Physiological Effects:
1-pentyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to feelings of euphoria and pleasure. It has also been shown to decrease anxiety and depression symptoms, and to have analgesic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-pentyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine for lab experiments is its potency. It is a highly potent synthetic cannabinoid, which makes it useful for studying the effects of cannabinoids on the brain and body. However, its potency also makes it difficult to dose accurately, which can be a limitation in some experiments.

Future Directions

There are many potential future directions for research on 1-pentyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine. One area of interest is its potential as a treatment for chronic pain. It has also been suggested that it could be useful in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-pentyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine, as well as its potential side effects and risks.

Scientific Research Applications

1-pentyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabis. This makes it a promising candidate for the treatment of a variety of medical conditions, including chronic pain, anxiety, and depression.

properties

IUPAC Name

1-pentyl-N-(thiophen-2-ylmethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3S/c1-2-3-6-11-20-16-10-5-4-9-15(16)19-17(20)18-13-14-8-7-12-21-14/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNUIJKIUKRIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentyl-N-[(thiophen-2-YL)methyl]-1H-1,3-benzodiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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